methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
Overview
Description
Methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a chemical compound that has been widely used in scientific research. It is a member of the thiophene family of compounds and is known for its unique biochemical and physiological effects.
Mechanism of Action
Methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate inhibits the activity of Hsp90 by binding to a specific site on the protein. This binding disrupts the interaction between Hsp90 and its client proteins, leading to their degradation or misfolding.
Biochemical and Physiological Effects:
The inhibition of Hsp90 by this compound has been shown to have a variety of biochemical and physiological effects. It can lead to the degradation or misfolding of certain proteins, which can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
Methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of Hsp90, making it a useful tool for studying the function of this protein. However, it also has limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another area of interest is the identification of new client proteins that depend on Hsp90 for their stability. Additionally, there is potential for the use of this compound in the treatment of certain diseases, such as cancer, where the inhibition of Hsp90 may be beneficial.
Scientific Research Applications
Methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate has been widely used in scientific research as a tool to study the function of certain proteins. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, this compound can disrupt the function of other proteins that depend on Hsp90 for their stability.
properties
IUPAC Name |
methyl 5-ethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-4-8-6-9(13(17)18-3)12(20-8)14-11(16)10-5-7(2)19-15-10/h5-6H,4H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGDZOYPDSZJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=NOC(=C2)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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